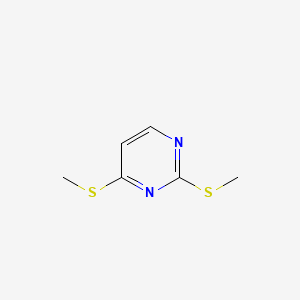

2,4-Bis(methylthio)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(methylsulfanyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUITROLMFEFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344713 | |

| Record name | Pyrimidine, 2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5909-26-2 | |

| Record name | Pyrimidine, 2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 2,4-Bis(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and potential biological significance of 2,4-Bis(methylthio)pyrimidine. It is designed to serve as a core resource for researchers and professionals involved in chemical synthesis and drug development, offering detailed experimental protocols, consolidated quantitative data, and visualizations of relevant biological pathways.

Introduction and Discovery

This compound is a sulfur-containing heterocyclic compound belonging to the pyrimidine family. While the exact date and first synthesis of this compound are not prominently documented in readily available literature, its preparation is a logical extension of the well-established chemistry of uracil and its thio-analogs. The primary route to its synthesis involves the S-alkylation of 2,4-dithiouracil, a derivative of uracil where both carbonyl oxygens are replaced by sulfur. The interest in such compounds often stems from their potential as intermediates in the synthesis of more complex molecules with diverse biological activities. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in the nucleobases of DNA and RNA and their wide range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2,4-dithiouracil, followed by the S-methylation of this intermediate.

Experimental Protocols

Step 1: Synthesis of 2,4-Dithiouracil

The synthesis of 2,4-dithiouracil can be achieved through the thionation of uracil or by direct synthesis from a three-carbon component and a sulfur-containing amidine equivalent. A common laboratory-scale preparation involves the reaction of an alkali formyl acetic acid ester with thiourea.[1]

-

Materials:

-

Sodium formyl acetic acid ethyl ester

-

Thiourea

-

Sodium hydroxide

-

Water

-

Chloroacetic acid

-

Sulfuric acid (10%) or Hydrochloric acid

-

-

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide (0.3 mol) in water (80 ml).

-

To this solution, add thiourea (0.2 mol) and portion-wise, sodium formyl acetic acid ethyl ester (0.2 mol) at 20°C.

-

Stir the mixture for 2 hours at 20-25°C.

-

In a separate beaker, dissolve chloroacetic acid (0.2 mol) in water (30 ml).

-

Add the chloroacetic acid solution to the reaction mixture with cooling at 20°C.

-

Reflux the resulting mixture for 1 hour.

-

After cooling, acidify the mixture to a pH of 2 with 10% sulfuric acid or concentrated hydrochloric acid.

-

The precipitated solid, 2-carboxymethylthio-4-hydroxypyrimidine, is filtered, washed with water, and dried.

-

Further reaction or modification, such as treatment with a stronger thionating agent like Lawesson's reagent, can be employed to convert the remaining oxygen to sulfur, although direct cyclocondensation routes to dithiouracil are often preferred. A more direct synthesis involves the condensation of malonic acid and thiourea in the presence of a dehydrating agent.

-

Step 2: Synthesis of this compound from 2,4-Dithiouracil

This step involves the exhaustive S-methylation of 2,4-dithiouracil.

-

Materials:

-

2,4-Dithiouracil

-

Sodium hydride (NaH) or another suitable base (e.g., sodium methoxide)

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Water

-

Chloroform or other suitable organic solvent for extraction

-

-

Procedure:

-

To a suspension of sodium hydride (2.2 equivalents) in anhydrous THF, add 2,4-dithiouracil (1.0 equivalent) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0°C for 30 minutes to allow for the formation of the dithiolate anion.

-

Slowly add a solution of methyl iodide (2.2 equivalents) in anhydrous THF to the reaction mixture at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of water.

-

Extract the aqueous mixture with chloroform (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Synthetic Workflow

Caption: A flowchart illustrating the two-step synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursor, 2,4-dithiouracil.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2,4-Dithiouracil | C₄H₄N₂S₂ | 144.22 | >300 | Yellowish solid |

| This compound | C₆H₈N₂S₂ | 172.27 | 45-47[2] | Brown solid[2] |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | ||

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~7.9 | d | H-6 |

| ~6.8 | d | H-5 |

| ~2.6 | s | S-CH₃ (at C4) |

| ~2.5 | s | S-CH₃ (at C2) |

| ¹³C NMR (CDCl₃) | ||

| Chemical Shift (δ ppm) | Assignment | |

| ~173 | C-4 | |

| ~168 | C-2 | |

| ~158 | C-6 | |

| ~115 | C-5 | |

| ~14 | S-CH₃ | |

| ~13 | S-CH₃ | |

| Mass Spectrometry (EI-MS) | ||

| m/z | Relative Intensity (%) | Assignment |

| 172 | High | [M]⁺ |

| 157 | Moderate | [M - CH₃]⁺ |

| 125 | Moderate | [M - SCH₃]⁺ |

| Infrared (IR) Spectroscopy | ||

| Wavenumber (cm⁻¹) | Vibrational Mode | |

| ~3050 | C-H stretch (aromatic) | |

| ~2920 | C-H stretch (aliphatic) | |

| ~1550, 1480 | C=N, C=C stretching | |

| ~1380 | C-H bend (methyl) | |

| ~680 | C-S stretch |

Note: The exact chemical shifts and peak intensities can vary depending on the solvent and the specific instrument used. The data presented is a compilation of typical values found in the literature for similar structures.

Biological Activity and Signaling Pathways

While this compound itself is not a widely recognized therapeutic agent, its derivatives have shown significant biological activity, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it a key target for cancer therapy.[5][6]

Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have been successful in treating certain cancers. Many of these inhibitors contain a pyrimidine scaffold. The methylthio group, as seen in derivatives of this compound, can play a crucial role in the binding of these inhibitors to the ATP-binding pocket of the EGFR kinase domain, thereby blocking its activity.[3]

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of pyrimidine-based TKIs.

Conclusion

This compound is a readily accessible pyrimidine derivative with significant potential as a building block in medicinal chemistry. Its synthesis from 2,4-dithiouracil is straightforward, and its derivatives have been identified as promising inhibitors of the EGFR signaling pathway. This technical guide provides the foundational knowledge required for the synthesis and further investigation of this compound and its analogs in the context of drug discovery and development. The detailed protocols, consolidated data, and pathway visualizations are intended to facilitate future research in this important area of chemical and biomedical science.

References

- 1. EP0071018B1 - Process for preparing 2,4-dihydroxypyrimidine (uracil) - Google Patents [patents.google.com]

- 2. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 3. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Bis(methylthio)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Bis(methylthio)pyrimidine, a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 | d, J=5.5 Hz | 1H | H-6 |

| 6.75 | d, J=5.5 Hz | 1H | H-5 |

| 2.55 | s | 3H | S-CH₃ (C4) |

| 2.50 | s | 3H | S-CH₃ (C2) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C-2 |

| 171.0 | C-4 |

| 157.0 | C-6 |

| 112.0 | C-5 |

| 14.0 | S-CH₃ (C4) |

| 13.5 | S-CH₃ (C2) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound. The spectrum is characterized by the following key absorption bands.

| Frequency (cm⁻¹) | Functional Group Assignment |

| ~1560 | C=N stretching |

| ~1520 | C=C stretching (aromatic) |

| ~1420 | CH₃ bending |

| ~1200 | C-N stretching |

| ~800 | C-S stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

| m/z | Assignment |

| 172 | [M]⁺ (Molecular Ion) |

| 157 | [M - CH₃]⁺ |

| 125 | [M - SCH₃]⁺ |

| 99 | [M - SCH₃ - CN]⁺ |

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

-

Data Acquisition : The spectra are acquired at room temperature. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing : The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : For solid samples, the KBr pellet method is commonly employed. A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition : The sample is placed in the IR beam path, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis : The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to specific functional groups within the molecule.

Mass Spectrometry (MS)

Mass spectra are typically obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Sample Introduction : The sample can be introduced directly into the ion source via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).

-

Ionization : In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis : The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizing Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Physical and chemical properties of 2,4-Bis(methylthio)pyrimidine

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,4-Bis(methylthio)pyrimidine, geared towards researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a sulfur-containing heterocyclic organic compound. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂S₂ | [1][2] |

| Molecular Weight | 172.3 g/mol | [1] |

| CAS Number | 5909-26-2 | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [3] |

| Solubility | Data not available | [3] |

Synthesis and Reactivity

The chemical reactivity of this compound is characteristic of pyrimidine thioethers. The methylthio groups can be displaced by various nucleophiles, making it a versatile intermediate for the synthesis of other substituted pyrimidines.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the reviewed public literature. However, the expected spectral characteristics can be inferred from related structures.

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Signals |

| ¹H NMR | Signals corresponding to the methyl protons of the two methylthio groups and the protons on the pyrimidine ring. |

| ¹³C NMR | Resonances for the methyl carbons, the carbons of the pyrimidine ring, including those attached to the sulfur atoms. |

| IR Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-S bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis and purification of this compound is not available in the public domain literature. However, a general workflow for the synthesis of related thioether pyrimidine derivatives is presented below.

Biological Activity

While specific studies on the biological activity of this compound are limited in the available literature, the broader class of pyrimidine derivatives is well-documented for a wide range of pharmacological effects.[4][5][6] These include potential antimicrobial and anticancer properties.[7] The biological potential of this specific compound would need to be determined through dedicated screening programs.

References

- 1. Page loading... [guidechem.com]

- 2. Pyrimidine, 2,4-bis(methylthio)- | C6H8N2S2 | CID 599004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound [myskinrecipes.com]

2,4-Bis(methylthio)pyrimidine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 2,4-bis(methylthio)pyrimidine has emerged as a particularly versatile and valuable scaffold in the design and synthesis of novel drug candidates. The presence of two reactive methylthio groups at the C2 and C4 positions provides a unique chemical handle for facile nucleophilic substitution, enabling the creation of diverse molecular libraries for screening against a wide range of biological targets. This technical guide explores the synthetic utility and therapeutic potential of the this compound scaffold, with a focus on its application in the development of kinase inhibitors for cancer therapy.

The Synthetic Versatility of the this compound Scaffold

The key to the versatility of this compound lies in the reactivity of its two methylthio groups. These groups can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, allowing for the systematic modification of the pyrimidine core. This reactivity is further enhanced by oxidation of the methylthio groups to the corresponding sulfoxides or sulfones, which are even more susceptible to nucleophilic attack. This chemical tractability enables medicinal chemists to rapidly generate libraries of substituted pyrimidine derivatives for structure-activity relationship (SAR) studies, a critical step in the optimization of lead compounds.

A common synthetic strategy involves the sequential displacement of the two methylthio groups, allowing for the introduction of different functionalities at the C2 and C4 positions. This differential reactivity can be controlled by carefully selecting the reaction conditions and the nature of the nucleophile. For example, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This allows for the selective introduction of a substituent at C4, followed by a different nucleophile to functionalize the C2 position.

Application in Kinase Inhibitor Development

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. As a result, kinase inhibitors have become a major focus of modern drug discovery. The pyrimidine scaffold has proven to be an excellent starting point for the design of kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase active site. The this compound scaffold provides a flexible platform for the development of potent and selective kinase inhibitors targeting key signaling pathways in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3] Its aberrant activation is a frequent event in many types of cancer, making it an attractive target for therapeutic intervention.[1][2] Several pyrimidine-based inhibitors of this pathway have been developed, with some showing promising preclinical and clinical activity.[4]

Derivatives of this compound have been explored as potent inhibitors of PI3K. By replacing the methylthio groups with various amine-containing moieties, researchers have been able to develop compounds with significant inhibitory activity against different PI3K isoforms.

Below is a table summarizing the in vitro cytotoxic activity of representative pyrimidine derivatives against various human cancer cell lines.

| Compound | R1 | R2 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) | hTS IC50 (nM) |

| 1n | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 | 4.18 ± 1.87 | 20.47 ± 1.03 |

Data sourced from a study on pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors.

The following diagram illustrates the general workflow for the synthesis and screening of a pyrimidine library, a common strategy in the discovery of novel kinase inhibitors.

Caption: A generalized workflow for the synthesis and screening of a diverse library of pyrimidine derivatives.

EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is another key therapeutic target in oncology.[5][6][7] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth.[5] The pyrimidine core has been successfully utilized in the development of several generations of EGFR inhibitors.[5]

The this compound scaffold can be readily adapted to generate potent and selective EGFR inhibitors. By introducing appropriate substituents at the C2 and C4 positions, it is possible to design molecules that bind to the ATP-binding site of EGFR, thereby blocking its downstream signaling.

The following diagram depicts a simplified representation of the EGFR signaling pathway and the mechanism of inhibition by a pyrimidine-based inhibitor.

Caption: A simplified diagram of the EGFR signaling pathway and its inhibition by a pyrimidine-based molecule.

Experimental Protocols

General Procedure for the Synthesis of 2,4-Diaminopyrimidine Derivatives from 2,4-Dichloropyrimidine

A common precursor for many pyrimidine-based drugs is 2,4-diaminopyrimidine. While not directly starting from this compound, the synthesis of 2,4-diaminopyrimidines from 2,4-dichloropyrimidine provides a relevant example of the nucleophilic substitution reactions central to the chemistry of this scaffold. The methylthio groups in this compound can be converted to chloro groups, which then serve as excellent leaving groups for the introduction of amines.

Materials:

-

2,4-Dichloropyrimidine

-

Ammonia (in a suitable solvent like methanol)

-

Hydroxylated solvent (e.g., methanol)

-

Water

-

Activated charcoal

-

Concentrated sodium sulfate solution or sulfuric acid

-

Ethyl acetate

Procedure:

-

A mixture of 2,4-dichloropyrimidine, a hydroxylated solvent, and ammonia is heated in a sealed vessel. The reaction temperature and time can be varied, typically ranging from 75°C to 250°C for 1 to 5 hours.[8]

-

After the reaction is complete, the solvent and excess ammonia are removed by evaporation.[8]

-

The resulting crude 2,4-diaminopyrimidine hydrochloride is dissolved in warm water.[8]

-

The aqueous solution is treated with activated charcoal to remove impurities and then filtered.[8]

-

To the filtrate, a concentrated solution of sodium sulfate or sulfuric acid is added to precipitate the 2,4-diaminopyrimidine sulfate salt.[8]

-

The precipitate is collected by filtration and can be further purified by recrystallization from water.[8]

-

To obtain the free base, the sulfate salt is dissolved in water containing an equivalent amount of an alkali or alkali carbonate. The solution is then evaporated to dryness.[8]

-

The 2,4-diaminopyrimidine base is extracted from the residue using a suitable organic solvent, such as ethyl acetate.[8]

-

Evaporation of the organic solvent yields the purified 2,4-diaminopyrimidine product.[8]

This is a general protocol and may require optimization for specific substrates and scales.

Conclusion

The this compound scaffold is a powerful tool in the arsenal of medicinal chemists. Its inherent reactivity and synthetic tractability allow for the efficient generation of diverse molecular libraries, facilitating the discovery and optimization of novel therapeutic agents. The successful application of this scaffold in the development of potent and selective kinase inhibitors for the treatment of cancer highlights its significant potential in modern drug discovery. As our understanding of the molecular basis of disease continues to grow, the versatility of the this compound core will undoubtedly continue to be exploited in the quest for new and improved medicines.

References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

Theoretical and computational studies of 2,4-Bis(methylthio)pyrimidine

An In-depth Technical Guide on the Theoretical and Computational Studies of 2,4-Bis(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying this compound, a molecule of interest in medicinal chemistry. This document outlines the molecular structure, computational methodologies, and hypothetical physicochemical and spectroscopic data based on studies of similar pyrimidine derivatives.

Molecular Structure

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene. The structure consists of a pyrimidine ring substituted with two methylthio (-SCH₃) groups at positions 2 and 4.

Theoretical and Computational Methods

Quantum chemical calculations are pivotal in understanding the molecular properties of pyrimidine derivatives.[1][2] Density Functional Theory (DFT) is a common method used for these studies, often employed to predict molecular geometry, electronic structure, and spectroscopic properties.[3]

Computational Workflow

A typical computational workflow for studying a molecule like this compound involves several stages, from initial structure preparation to in-depth analysis of its properties.

Hypothetical Spectroscopic and Physicochemical Data

The following tables summarize hypothetical, yet plausible, physicochemical and spectroscopic data for this compound, based on known data for similar pyrimidine derivatives.[4][5][6]

| Property | Value |

| Molecular Formula | C₆H₈N₂S₂ |

| Molecular Weight | 172.3 g/mol [4] |

| Appearance | White to off-white solid |

| Melting Point | 38-42 °C (based on similar compounds)[7] |

| Boiling Point | 135-136 °C at 14 mmHg (based on similar compounds)[7] |

| Spectrum | Peak | Assignment |

| ¹H NMR | δ 2.5 (s, 6H) | 2 x -SCH₃ |

| δ 7.0 (d, 1H) | Pyrimidine H5 | |

| δ 8.3 (d, 1H) | Pyrimidine H6 | |

| ¹³C NMR | δ 14.0 | -SCH₃ |

| δ 115.0 | Pyrimidine C5 | |

| δ 158.0 | Pyrimidine C6 | |

| δ 170.0 | Pyrimidine C2/C4 | |

| IR (cm⁻¹) | 2920 | C-H stretch (aliphatic) |

| 1580 | C=N stretch (aromatic) | |

| 1450 | C=C stretch (aromatic) | |

| 680 | C-S stretch |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,4-dichloropyrimidine with sodium thiomethoxide.[8]

Materials:

-

2,4-Dichloropyrimidine

-

Sodium thiomethoxide

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Methyl iodide (for S-methylation if starting from a thione)[5]

Procedure:

-

Dissolve 2,4-dichloropyrimidine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium thiomethoxide in DMF to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz NMR spectrometer.[5]

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.[9]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[5]

Potential Applications in Drug Development

Pyrimidine derivatives are known to exhibit a wide range of biological activities and are core structures in many pharmaceuticals.[10][11] Theoretical studies can help in the design of new derivatives with enhanced activity. For instance, computational docking studies can predict the binding affinity of these compounds to biological targets like protein kinases.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where a this compound derivative acts as an inhibitor of a kinase in a cellular signaling pathway, a common mechanism of action for anticancer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Green synthesis, spectroscopic and quantum chemical calculations of some pyrimidine derivatives [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 4,6-Dichloro-2-(methylthio)pyrimidine 98 6299-25-8 [sigmaaldrich.com]

- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Reaction Mechanism of 2,4-Bis(methylthio)pyrimidine in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Bis(methylthio)pyrimidine is a versatile heterocyclic building block extensively utilized in organic synthesis, particularly in the construction of pharmacologically relevant molecules. Its reactivity is dominated by the two methylthio (-SCH₃) groups at the C2 and C4 positions, which serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, detailing the principles of regioselectivity, reaction kinetics, and its application in synthesizing diverse pyrimidine derivatives. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for professionals in chemical research and drug development.

Core Reactivity and Mechanism

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is more pronounced at the C2, C4, and C6 positions, making them susceptible to attack by nucleophiles. In this compound, the methylthio groups are effective leaving groups, enabling facile substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks one of the electrophilic carbons (C4 or C2), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the methylthiolate anion (-SCH₃), resulting in the substituted pyrimidine product.

The overall workflow for a typical SNAr reaction is outlined below.

Regioselectivity: C4 vs. C2 Attack

A critical aspect of the reactivity of 2,4-disubstituted pyrimidines is regioselectivity. Generally, nucleophilic attack is favored at the C4 position over the C2 position.[1][2] This preference can be attributed to several factors:

-

Electronic Effects: The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at the C4 and C6 positions compared to the C2 position, indicating a greater susceptibility to nucleophilic attack.[2]

-

Intermediate Stability: The Meisenheimer complex formed from C4 attack can delocalize the negative charge over two nitrogen atoms, whereas the intermediate from C2 attack is situated between both ring nitrogens, which can lead to greater lone pair repulsion.[2]

However, this selectivity is not absolute and can be reversed or diminished based on reaction conditions and the substrate's electronic properties.[1] For instance, the presence of a strong electron-donating group at the C6 position can increase the electrophilicity of the C2 position, favoring substitution at that site.[1]

Reactions with Common Nucleophiles

The methylthio groups can be displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

Reactions with Amines (Aminolysis)

The reaction with primary and secondary amines is one of the most common transformations, yielding 2-amino and 4-aminopyrimidine derivatives. These scaffolds are prevalent in many kinase inhibitors. The reaction typically requires heat and may be conducted neat or in a high-boiling solvent like DMF, DMSO, or n-butanol. A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the methanethiol byproduct.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, can also react with this compound. The reaction typically proceeds via nucleophilic substitution of one or both methylthio groups to form new carbon-carbon bonds.[3] However, the high reactivity of these reagents can sometimes lead to side reactions, including addition to the C=N bonds of the pyrimidine ring, which would disrupt aromaticity.[4] Reaction conditions, such as low temperatures, are often crucial to control selectivity.

Quantitative Data Summary

While a comprehensive dataset for this compound is not available in a single source, the following table summarizes representative yields for key transformations of this substrate and structurally related pyrimidines.

| Starting Material | Nucleophile/Reagent | Product Type | Conditions | Yield (%) | Reference |

| α-Bis(methylthio)methylene cyclopropyl ketone | Guanidine nitrate | 2-Amino-4-alkoxy-6-cyclopropylpyrimidine | NaOR, ROH, reflux, 8-9h | 75-85 | |

| 2,4-Dichloropyrimidine | Various Amines | 2-Amino-4-chloropyrimidine | TEA, 120-140°C, MW, 15-30 min | 70-89 | Adapted from |

| 1,2,3,4-Tetrahydropyrimidine-2-thione | Methyl Iodide | 2-Methylthio-1,4-dihydropyrimidine | Pyridine, Methanol, reflux, 2h | ~82 | [5] |

| 4-Chloro-2-methylthiopyrimidine derivative | Sodium Cyanide | This compound derivative | DMSO | Not specified | [6] |

| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | 2-(Diethylamino)-4-chloro-5-nitropyrimidine | CHCl₃, 1h, rt | 81 | [7] |

| 4-Amino-5-cyano-2-methylpyrimidine | Phenylmagnesium Bromide | α-Keto-4-amino-2-methyl-6-phenylpyrimidine | THF, 0°C to 40°C, 16h | 68 | [4] |

Experimental Protocols

The following sections provide detailed, representative methodologies for key reactions.

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes a typical procedure for the reaction of a disubstituted pyrimidine with a primary or secondary amine.

-

Reagents and Equipment:

-

This compound (1.0 equiv)

-

Amine nucleophile (e.g., piperidine, 1.2 equiv)

-

Base (e.g., Triethylamine, 1.5 equiv)

-

Anhydrous solvent (e.g., DMF or NMP)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the anhydrous solvent.

-

Add the amine nucleophile (1.2 equiv) followed by the base (1.5 equiv) to the stirred solution.

-

Heat the reaction mixture to 100-120 °C and maintain for 4-12 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired 4-amino-2-(methylthio)pyrimidine derivative.

-

General Protocol for Reaction with a Grignard Reagent

This protocol outlines a procedure for the C-C bond-forming reaction using a Grignard reagent. Extreme care must be taken to ensure anhydrous conditions.

-

Reagents and Equipment:

-

This compound (1.0 equiv)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equiv solution in THF)

-

Anhydrous THF

-

Flame-dried, three-necked round-bottom flask with dropping funnel, thermometer, and inert atmosphere inlet

-

Dry ice/acetone bath

-

Standard work-up and purification equipment

-

-

Procedure:

-

Add this compound (1.0 equiv) to a flame-dried, three-necked flask and dissolve in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.1 equiv) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with numerous approved drugs targeting protein kinases. The 2,4-diaminopyrimidine scaffold, readily accessible from this compound, is a privileged structure for kinase inhibition as it mimics the adenine hinge-binding motif of ATP.

One such family of kinase targets is the PIM kinases (PIM-1, -2, -3), a set of constitutively active serine/threonine kinases that are proto-oncogenes.[8][9] Overexpression of PIM-1 is linked to poor prognosis in various cancers. It promotes cell survival and proliferation by phosphorylating downstream targets that inhibit apoptosis (e.g., BAD) and advance the cell cycle (e.g., CDC25A).[10] The development of pyrimidine-based PIM-1 inhibitors is an active area of research.

References

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PIM1 - Wikipedia [en.wikipedia.org]

- 10. uniprot.org [uniprot.org]

Crystal Structure Analysis of 2,4-Bis(methylthio)pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,4-bis(methylthio)pyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. The structural insights derived from X-ray crystallography are crucial for understanding their physicochemical properties, structure-activity relationships (SAR), and for the rational design of novel therapeutic agents. This document outlines the experimental protocols for crystal structure determination, presents detailed crystallographic data, and visualizes the associated biological pathways.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules, including antiviral and anticancer agents. The substitution pattern on the pyrimidine ring plays a critical role in defining the compound's biological activity. The introduction of methylthio groups at the 2 and 4 positions offers a versatile platform for further chemical modifications and for modulating the electronic and steric properties of the molecule. Understanding the precise three-dimensional arrangement of atoms in these derivatives through single-crystal X-ray diffraction provides invaluable information for drug design and development.

This guide focuses on the crystal structure of a representative 2-(methylthio)pyrimidine derivative, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, to illustrate the key structural features and analytical methodologies.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

A representative synthetic protocol for a 2-(methylthio)pyrimidine derivative, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, is as follows[1][2]:

-

Reaction: 2,4-dimethylbenzyl chloride is reacted with diaminopyrimidine-thiol.

-

Crystallization: The resulting product is purified and single crystals suitable for X-ray diffraction are typically grown from a suitable solvent or solvent mixture by slow evaporation.

The general workflow for the synthesis and characterization process is depicted in the following diagram:

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine were collected on a diffractometer using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Quantitative Crystallographic Data

The crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine (DAMP-DMB) has been determined to be in the monoclinic crystal system with the space group P2₁/c.[1][2] Key crystallographic data and selected geometric parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine

| Parameter | Value |

| Empirical formula | C₁₃H₁₆N₄S |

| Formula weight | 260.36 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 22.782(5) Å, α = 90°b = 7.144(5) Å, β = 100.189(5)°c = 8.857(5) Å, γ = 90° |

| Volume | 1418.8(13) ų |

| Z | 4 |

| Density (calculated) | 1.218 Mg/m³ |

| Absorption coefficient | 0.23 mm⁻¹ |

| F(000) | 552 |

Data obtained for a similar derivative, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide, as a representative example.[3]

Table 2: Selected Bond Lengths and Angles for a Representative 2-(Methylthio)pyrimidine Derivative

| Bond | Length (Å) | Angle | Degree (°) |

| S1-C2 | 1.75 | C2-S1-C7 | 102.5 |

| N1-C2 | 1.33 | N1-C2-N3 | 126.0 |

| N1-C6 | 1.35 | C2-N1-C6 | 116.5 |

| N3-C2 | 1.34 | C2-N3-C4 | 116.8 |

| N3-C4 | 1.36 | N3-C4-C5 | 123.5 |

| C4-C5 | 1.42 | C4-C5-C6 | 116.7 |

| C5-C6 | 1.39 | C5-C6-N1 | 120.5 |

Note: The data presented here are representative and may vary slightly for different derivatives.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities, including anticancer and antiviral effects. The structural information gleaned from crystallographic studies is instrumental in understanding their mechanism of action at a molecular level.

Anticancer Activity: Kinase Inhibition

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[4] The pyrimidine scaffold can act as a hinge-binding motif, interacting with the ATP-binding pocket of various kinases. Potential kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinases.[4]

The following diagram illustrates a simplified signaling pathway for EGFR and its inhibition by a pyrimidine derivative.

Antiviral Activity: Polymerase Inhibition

The antiviral activity of certain pyrimidine derivatives is attributed to their ability to inhibit viral polymerases.[5] These compounds can act as nucleoside or non-nucleoside inhibitors. After cellular uptake and conversion to their active triphosphate form, nucleoside analogues are incorporated into the growing viral DNA or RNA chain, leading to chain termination and halting viral replication.

The generalized mechanism of viral polymerase inhibition is shown below.

Conclusion

The crystal structure analysis of this compound derivatives provides fundamental insights into their molecular architecture. This knowledge is paramount for understanding their biological activities and for the rational design of new, more potent, and selective therapeutic agents. The detailed crystallographic data and the understanding of their interactions with biological targets, such as kinases and viral polymerases, will continue to drive the development of this important class of compounds in medicinal chemistry. The combination of synthetic chemistry, X-ray crystallography, and molecular modeling is a powerful approach to advancing the discovery of novel pyrimidine-based drugs.

References

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, underscores its profound biological significance.[1][2] This inherent biocompatibility, coupled with its synthetic tractability, has established pyrimidine as a "privileged scaffold" in drug design.[3] Pyrimidine derivatives have given rise to a multitude of FDA-approved drugs spanning a wide array of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4] This technical guide provides a comprehensive overview of the biological significance of the pyrimidine core, detailing its role as a versatile pharmacophore, summarizing key quantitative data, providing exemplary experimental protocols, and visualizing its interaction with critical signaling pathways.

The Pyrimidine Scaffold: A Versatile Pharmacophore

The six-membered aromatic ring of pyrimidine, with its two nitrogen atoms at positions 1 and 3, imparts unique physicochemical properties that make it an ideal building block for drug candidates.[2] This structure allows for hydrogen bonding and other non-covalent interactions with biological targets, while the various positions on the ring can be readily substituted to fine-tune the molecule's steric and electronic properties, as well as its pharmacokinetic profile.[2] Consequently, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities.[5][6]

A Spectrum of Biological Activities:

-

Anticancer Activity: Pyrimidine derivatives are particularly prominent in oncology.[5][7][8] They function through diverse mechanisms, including as antimetabolites (e.g., 5-fluorouracil) that interfere with nucleic acid synthesis, and as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1][5][9]

-

Antimicrobial Properties: The rise of multidrug-resistant pathogens has spurred the development of novel antimicrobial agents, with pyrimidine derivatives showing significant promise.[5] They have demonstrated both antibacterial and antifungal activities by targeting essential microbial enzymes.[5]

-

Anti-inflammatory and Analgesic Effects: Certain pyrimidine-containing compounds have exhibited potent anti-inflammatory and analgesic properties, in some cases superior to conventional drugs like ibuprofen.[5]

-

Antiviral Activity: The structural similarity of pyrimidines to nucleobases makes them effective antiviral agents, capable of inhibiting viral replication.[3]

-

Other Therapeutic Areas: The versatility of the pyrimidine core has led to its exploration in a wide range of other therapeutic applications, including as antihypertensive, anticonvulsant, and antidiabetic agents.[10][6]

Quantitative Data: Biological Activity of Pyrimidine Derivatives

The potency of pyrimidine-based drug candidates is typically quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibitors and anticancer agents, and the minimum inhibitory concentration (MIC) for antimicrobial compounds. Lower values indicate greater potency.

Anticancer Activity: Kinase Inhibitors

| Compound | Target Kinase | Cancer Cell Line | IC₅₀ (nM) | Reference |

| Osimertinib | EGFR (T790M) | H1975 (L858R/T790M) | ~1 | [11] |

| Osimertinib | EGFR (WT) | - | ~15 | [11] |

| Erlotinib (Quinazoline-based) | EGFR (WT) | - | ~2 | [11] |

| Erlotinib (Quinazoline-based) | EGFR (T790M) | H1975 (L858R/T790M) | >5000 | [11] |

| Compound 13 (Pyrimidine-based) | Aurora A | NCI-H524 (SCLC) | 3.36 | [12] |

| Ibrutinib (Pyrazolo[3,4-d]pyrimidine) | BTK | - | 7.95 | [13] |

| Indazol-Pyrimidine 4f | - | MCF-7 | 1.629 µM | [14] |

| Indazol-Pyrimidine 4i | - | MCF-7 | 1.841 µM | [14] |

Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolo[2,3-d]pyrimidine (Bromo derivative) | Staphylococcus aureus | 8 | [15] |

| Pyrrolo[2,3-d]pyrimidine (Iodo derivative) | Staphylococcus aureus | 8 | [15] |

| 1,2,4-triazolo[1,5-a]pyrimidine 9n | Bacillus subtilis | 16 µM | [16] |

| 1,2,4-triazolo[1,5-a]pyrimidine 9o | Staphylococcus aureus | 16 µM | [16] |

| Pyrrolo[2,3-d]pyrimidine a7 | Staphylococcus aureus | - | [4] |

| Pyrrolo[2,3-d]pyrimidine a8 | Escherichia coli | - | [4] |

| Pyrrolo[2,3-d]pyrimidine a9 | Candida albicans | - | [4] |

Key Signaling Pathways Targeted by Pyrimidine Inhibitors

A significant number of pyrimidine-based anticancer drugs function by inhibiting protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent example.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of new pyrimidine derivatives. Below are representative protocols for key assays.

Synthesis of Pyrimidine Derivatives: A General Approach

A common and versatile method for synthesizing the pyrimidine core is through the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine derivative.[17][18]

Exemplary Protocol: Synthesis of a 2-Substituted Pyrimidine

-

Reactant Preparation: Dissolve equimolar amounts of a β-dicarbonyl compound (e.g., acetylacetone) and a substituted amidine hydrochloride in a suitable solvent such as ethanol.

-

Base Addition: Add a base, for instance, sodium ethoxide, to the reaction mixture to neutralize the hydrochloride and facilitate the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux for a specified period, typically ranging from a few hours to overnight, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired pyrimidine derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][6]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[19]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[2]

-

MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals formed by viable cells.[6]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value of the compound.[11]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][3]

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[1][3][9]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[3][9]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[1][3]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1][9]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][3]

Biochemical Assay: EGFR Kinase Inhibition

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[5][7][20]

Protocol:

-

Reagent Preparation: Prepare a kinase buffer, a solution of recombinant human EGFR kinase, a substrate solution containing a specific peptide substrate and ATP, and serial dilutions of the pyrimidine inhibitor.[5]

-

Assay Setup: In a 384-well plate, add the inhibitor dilutions, followed by the EGFR enzyme solution.[5][20]

-

Reaction Initiation: Start the kinase reaction by adding the substrate/ATP solution. Incubate at room temperature for a defined period (e.g., 60 minutes).[5][20]

-

Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. The amount of phosphorylated substrate is then quantified, often using a method like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™).[5][20]

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.[11][20]

Conclusion

The pyrimidine scaffold continues to be a highly prolific and privileged structure in the quest for novel therapeutic agents.[2] Its inherent biological relevance and synthetic versatility ensure its lasting importance in medicinal chemistry.[2][3] A systematic approach, incorporating robust experimental protocols and a deep understanding of the targeted biological pathways, is paramount to unlocking the full therapeutic potential of this remarkable heterocyclic system. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting and impactful field.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]

- 15. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bu.edu.eg [bu.edu.eg]

- 18. scribd.com [scribd.com]

- 19. benchchem.com [benchchem.com]

- 20. promega.com [promega.com]

The Methylthio Group: A Linchpin in Pyrimidine Chemistry for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents. The strategic functionalization of this heterocycle is paramount in the development of novel drugs with enhanced potency, selectivity, and pharmacokinetic profiles. Among the diverse array of substituents utilized, the methylthio group (-SCH₃) has distinguished itself as a remarkably versatile and reactive functional group, enabling a wide spectrum of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the methylthio group on the pyrimidine ring, with a specific focus on its application in drug discovery and development.

Reactivity of the Methylthio Group

The presence of a methylthio group at the 2- or 4-position of the pyrimidine ring profoundly influences the molecule's chemical behavior. Its reactivity is primarily defined by its susceptibility to nucleophilic aromatic substitution (SNAr) and oxidation. These characteristics, in turn, pave the way for further functionalization through metal-catalyzed cross-coupling reactions.[1]

Nucleophilic Aromatic Substitution (SNAr)

The methylthio group serves as an excellent leaving group, particularly when the pyrimidine ring is activated by electron-withdrawing substituents. This property facilitates its displacement by a broad range of nucleophiles, offering a direct method for the introduction of diverse functionalities.[1] This versatility is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[1]

The general workflow for a nucleophilic aromatic substitution on a methylthiopyrimidine can be visualized as follows:

A variety of nucleophiles can be employed in these substitution reactions, leading to a diverse range of pyrimidine derivatives.

| Nucleophile | Product | Typical Yield (%) |

| Amines (R-NH₂) | 2-Amino-pyrimidines | 60-95 |

| Alkoxides (R-O⁻) | 2-Alkoxy-pyrimidines | 70-90 |

| Thiolates (R-S⁻) | 2-Thioether-pyrimidines | 80-95 |

| Cyanide (CN⁻) | 2-Cyano-pyrimidines | 50-70 |

Data compiled from BenchChem technical guide.[1]

Oxidation to Sulfoxides and Sulfones

The reactivity of the methylthio group in SNAr reactions can be significantly enhanced by its oxidation to the corresponding sulfoxide or, more commonly, the sulfone.[1] The resulting methylsulfonyl group is a much better leaving group due to the high oxidation state of the sulfur and the resonance stabilization of the resulting anion. This increased reactivity often allows for nucleophilic substitution to occur under milder conditions and with higher yields compared to their methylthio precursors.[1] In some cases, 2-methylthiopyrimidines are unreactive towards certain nucleophiles, whereas their 2-methylsulfonyl counterparts react readily.[2][3]

The oxidation of a methylthiopyrimidine to a methylsulfonylpyrimidine is a key step in enhancing its reactivity.

Metal-Catalyzed Cross-Coupling Reactions

The methylthio group, or a halide introduced at the same position via displacement, can participate in various palladium-catalyzed cross-coupling reactions.[1] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted pyrimidines.[1] This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.[1] For instance, the Sonogashira reaction, a palladium-copper catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, has been successfully employed for the synthesis of 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines.[4]

Role in Drug Development and Biological Activity

The versatility of the methylthio group in pyrimidine chemistry has been instrumental in the development of compounds that modulate various biological signaling pathways.[1] Pyrimidine derivatives are fundamental in drug discovery, and the methylthio group serves as a key handle for creating diverse chemical libraries for screening against various therapeutic targets.[5]

Methylthiopyrimidine derivatives have shown a wide range of biological activities, including:

-

Anticancer agents: These compounds are being explored for their potential to target specific pathways in tumor growth.[6] For example, a cyclopenta[d]pyrimidine with a methylthiophenyl group was identified as a potent microtubule targeting agent.[7]

-

Fungicides: Certain 5-methylthiopyrimidine derivatives have demonstrated excellent control against plant pathogens.[5]

-

Enzyme inhibitors: The pyrimidine core with a methylthio group can serve as a scaffold for designing inhibitors of enzymes like kinases, which are critical in cell signaling and disease.[8]

-

Anti-inflammatory and Analgesic agents: Pyrimidine and condensed pyrimidine derivatives are known to possess anti-inflammatory and analgesic properties.[9]

A common workflow in drug discovery involves the synthesis of a diverse library of pyrimidine-based compounds, followed by high-throughput screening to identify promising candidates.

In the context of cancer, many pyrimidine-based drugs function as kinase inhibitors. These drugs can block signaling pathways that are essential for cancer cell proliferation and survival.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of 2-Methylthiopyrimidines

This protocol describes a general procedure for the displacement of the methylthio group with a nucleophile.

Materials:

-

2-Methylthiopyrimidine derivative (1.0 eq.)

-

Nucleophile (1.1-2.0 eq.)

-

Anhydrous solvent (e.g., DMF, DMSO, or ethanol)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

In a round-bottom flask, dissolve the 2-methylthiopyrimidine in a suitable anhydrous solvent.

-

Add the nucleophile to the solution.

-

Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an appropriate aqueous work-up. This typically involves pouring the reaction mixture into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired substituted pyrimidine.

Protocol for the Oxidation of a 2-Methylthiopyrimidine to a 2-Methylsulfonylpyrimidine

This protocol details the oxidation of the methylthio group to the more reactive methylsulfonyl group.[10][11]

Materials:

-

2-Methylthiopyrimidine derivative (1.0 eq.)

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.0 eq.) or 30% Hydrogen Peroxide with a catalyst (e.g., sodium tungstate dihydrate)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure using m-CPBA:

-

Dissolve the 2-methylthiopyrimidine in DCM in a round-bottom flask.

-

Cool the mixture in an ice bath to approximately 0 °C.

-

Add m-CPBA in one portion.

-

Protect the reaction from moisture and stir at room temperature until the starting material is consumed (monitored by TLC, typically 24 hours).[11]

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-methylsulfonylpyrimidine, which can be further purified by recrystallization.[10]

Protocol for the Synthesis of 2-Cyanopyrimidine from 2-Methylthiopyrimidine (One-Pot)

This two-step, one-pot procedure involves the oxidation of the methylthio group followed by nucleophilic substitution with cyanide.[10]

Materials:

-

2-Methylthiopyrimidine

-

Sodium tungstate dihydrate

-

Acetic acid

-

30% Hydrogen peroxide

-

Potassium cyanide

-

Saturated sodium carbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Oxidation: In a well-ventilated fume hood, charge a three-necked flask with 2-methylthiopyrimidine, sodium tungstate dihydrate, acetic acid, and water.

-

Heat the mixture to 50-60 °C with stirring.

-

Slowly add 30% hydrogen peroxide, maintaining the temperature between 50-60 °C.

-

After the addition is complete, continue stirring at 50-60 °C until the oxidation is complete (monitored by TLC or HPLC).[10]

-

Cyanation: Cool the reaction mixture.

-

Add potassium cyanide and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).[10]

-

Work-up: Quench the reaction by adding a saturated solution of sodium carbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-cyanopyrimidine, which can be purified by recrystallization or column chromatography.[10]

Conclusion

The methylthio group is a cornerstone of modern pyrimidine chemistry, providing a reliable and versatile point of attachment for a vast array of functional groups.[1] Its ready displacement, especially after oxidation to the sulfone, coupled with its compatibility with various metal-catalyzed cross-coupling reactions, makes it an invaluable tool for medicinal chemists. The ability to rapidly generate diverse libraries of pyrimidine derivatives from methylthio-substituted precursors continues to fuel the discovery of novel drug candidates targeting a wide range of diseases.[1] A thorough understanding of the reactivity of this functional group is therefore essential for researchers and professionals engaged in the design and synthesis of next-generation pyrimidine-based therapeutics.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid [myskinrecipes.com]

- 9. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. arkat-usa.org [arkat-usa.org]

Methodological & Application

Experimental protocol for the synthesis of 2,4-Bis(methylthio)pyrimidine

Introduction

2,4-Bis(methylthio)pyrimidine is a key intermediate in the synthesis of various biologically active compounds and is of significant interest to researchers in drug discovery and medicinal chemistry. This document provides a detailed experimental protocol for the synthesis of this compound via the methylation of 2,4-dithiouracil. The presented methodology is adapted from established procedures for the alkylation of similar thio-pyrimidine derivatives.

Experimental Protocol

This protocol outlines the synthesis of this compound from 2,4-dithiouracil using methyl iodide as the methylating agent.

Materials:

-

2,4-Dithiouracil

-

Methyl iodide (CH₃I)

-

Methanol (CH₃OH)

-

Pyridine (C₅H₅N)

-

Crushed ice

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-